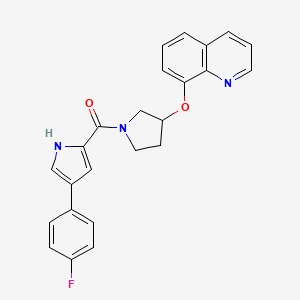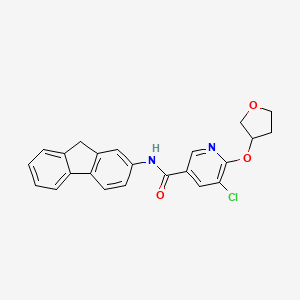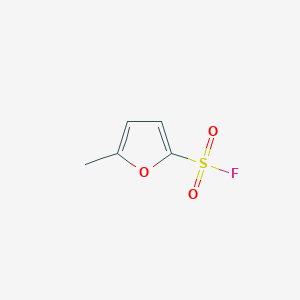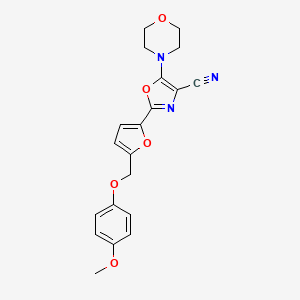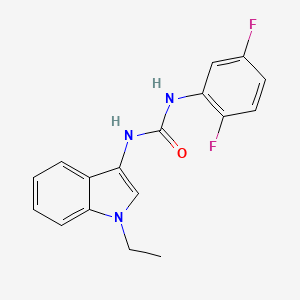
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea, also known as DU-145, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. DU-145 is a urea derivative that has been found to have anti-cancer properties, particularly in prostate cancer. In
Aplicaciones Científicas De Investigación
Urea and Its Derivatives in Scientific Research
Ethyl Carbamate in Foods and Beverages Ethyl carbamate, a derivative of urea, occurs at low levels in many fermented foods and beverages and is considered genotoxic and carcinogenic for several species. It has been classified as a "probably carcinogenic to humans" group by the International Agency for Research on Cancer (IARC). This review highlights its formation mechanisms and suggests methods to lower its levels in food, providing insights into food safety and carcinogenicity studies (Weber & Sharypov, 2009).
Urea Biosensors for Medical Diagnostics The development of urea biosensors, which utilize the enzyme urease to detect and quantify urea concentration, has significant implications for diagnosing diseases related to abnormal urea levels in the human body, such as renal failure and gastrointestinal disorders. This comprehensive review discusses the advances in urea biosensor technology, highlighting its importance in medical diagnostics (Botewad et al., 2021).
Urease Inhibitors for Treating Infections Research on urease inhibitors aims to develop potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori and Proteus species. This patent review discusses various groups of urease inhibitors, their potential in medicine, and the ongoing search for safer alternatives to existing treatments (Kosikowska & Berlicki, 2011).
Urea as a Hydrogen Carrier for Sustainable Energy Investigations into urea as a hydrogen carrier for fuel cells present a promising avenue for sustainable energy supply. This review discusses urea's advantages as a non-toxic, stable, and widely available compound for hydrogen storage and transport, offering insights into sustainable and safe energy technologies (Rollinson et al., 2011).
Urea in Microbial Metabolism in Aquatic Systems Urea serves as an important source of nitrogen for primary producers in aquatic ecosystems. This review delves into the sources, availability, and roles of urea in microbial metabolism, highlighting its significance in aquatic microbial ecology and the biogeochemistry of nitrogen (Solomon et al., 2010).
Propiedades
IUPAC Name |
1-(2,5-difluorophenyl)-3-(1-ethylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-9-11(18)7-8-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUADBXDNGFUPJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2702578.png)

![ethyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B2702580.png)


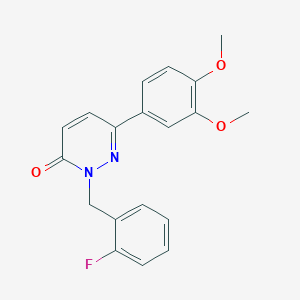
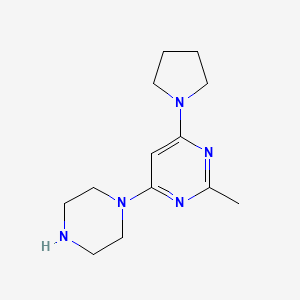
![3-(4-fluorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2702594.png)
![N-(4-chlorophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2702595.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2702596.png)
